

FFA2 receptor expression in different tissues

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An In-depth Technical Guide to Free Fatty Acid Receptor 2 (FFA2) Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota. FFA2 is implicated in a wide range of physiological processes, including immune responses, metabolic regulation, and gut homeostasis.^{[1][2][3]} Its broad tissue distribution and diverse signaling capabilities make it an attractive therapeutic target for metabolic and inflammatory diseases.^{[4][5]} This guide provides a comprehensive overview of FFA2 expression across various tissues, details the experimental methodologies used for its detection, and visualizes its core signaling pathways.

FFA2 Receptor Expression Profile

FFA2 exhibits a distinct expression pattern, with the highest concentrations found in immune cells, adipose tissue, and the gastrointestinal tract. Its presence in other metabolically active tissues underscores its systemic role in physiology.

Quantitative and Qualitative Expression Data

The following tables summarize the expression of FFA2 across various human and rodent tissues. Data is compiled from studies using techniques such as RT-PCR, Northern blotting,

microarray analysis, and immunohistochemistry.

Table 1: FFA2 Expression in Major Tissues and Cell Types

Tissue/Cell Type	Species	Expression Level	Key References
Immune System			
Neutrophils	Human, Mouse	Very High	
Monocytes/PBMCs	Human	High	
Eosinophils	Human	High	
B-Lymphocytes	Human	Detected	
Spleen	Human, Mouse	Detected	
Bone Marrow	Human	Detected (RPKM 5.6)	
Appendix	Human	Detected (RPKM 7.9)	
Metabolic Tissues			
White Adipose Tissue (WAT)	Human, Mouse	High	
Adipocytes	Human, Mouse	High	
Pancreatic Islets (β -cells)	Human, Mouse	Detected	
Liver	Human, Mouse	Detected	
Skeletal Muscle	Human	Detected	
Gastrointestinal (GI) Tract			
Enteroendocrine L-cells	Human, Rat	High	
Intestinal Epithelial Cells	Mouse	High	
Colon	Human, Rat, Mouse	Detected	
Other Tissues			
Heart	Human	Detected	

Lungs

Mouse

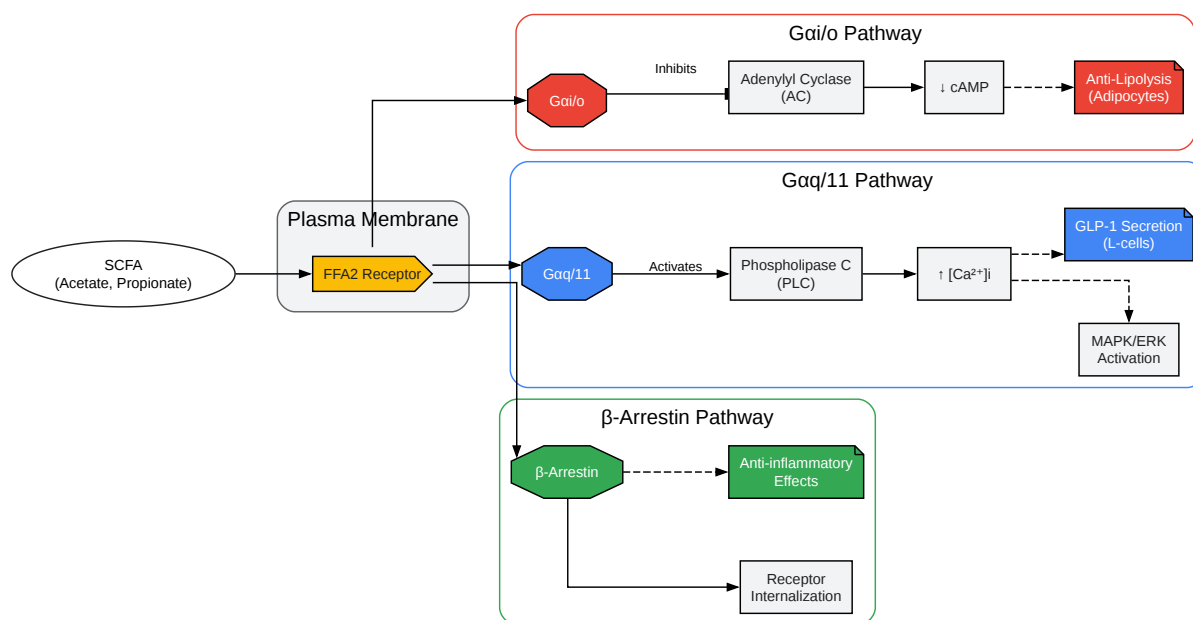
Detected

Expression Levels are categorized as Very High, High, or Detected based on qualitative and semi-quantitative descriptions in the literature.

FFA2 Signaling Pathways

FFA2 is a pleiotropic receptor that couples to multiple G protein families, primarily the inhibitory G α i/o and the G α q/11 pathways, to elicit diverse cellular responses. It can also signal through β -arrestins.

- **G α i/o Pathway:** Activation of the G α i/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is sensitive to pertussis toxin and is primarily responsible for the anti-lipolytic effects of SCFAs in adipocytes.
- **G α q/11 Pathway:** Coupling to G α q/11 activates phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium concentrations ($[Ca^{2+}]_i$) and the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway mediates SCFA-induced glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.
- **β -Arrestin Pathway:** FFA2 can also mediate signaling through β -arrestins, which is involved in receptor desensitization, internalization, and potentially distinct downstream effects, including anti-inflammatory responses.



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FFA2 Receptor Dual Signaling Pathways.

Experimental Protocols for FFA2 Detection

Accurate detection and quantification of FFA2 expression are critical for research and drug development. The following sections outline standard protocols for measuring FFA2 at the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for FFA2 mRNA

qPCR is a sensitive method for quantifying FFA2 mRNA expression levels in tissues and cells.

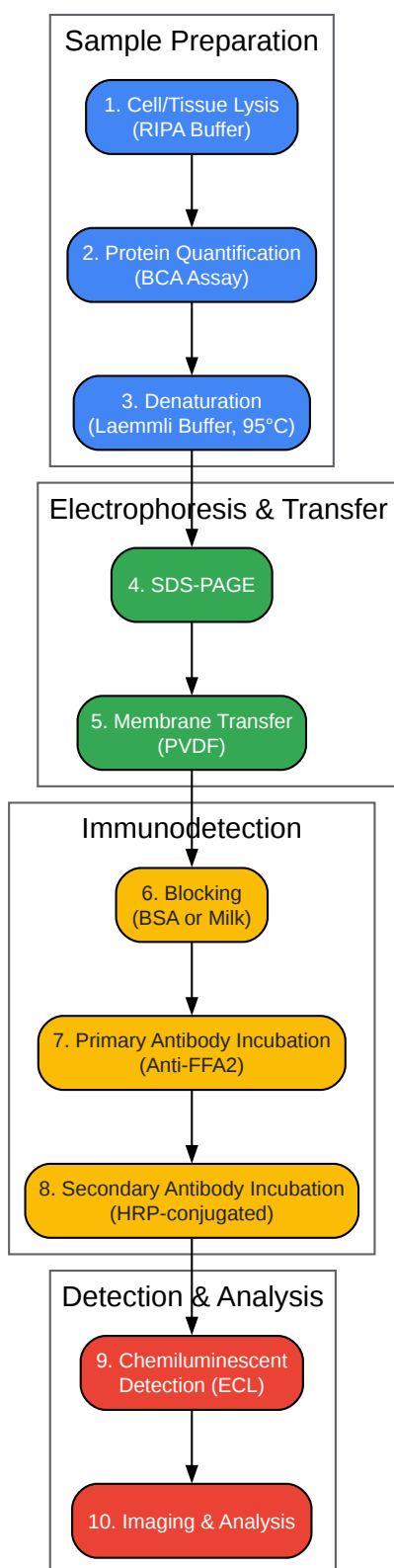
- **RNA Extraction:** Isolate total RNA from tissue homogenates or cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
- **Reverse Transcription:** Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- **qPCR Reaction:** Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for FFA2, and a suitable SYBR Green or TaqMan master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- **Thermal Cycling:** Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- **Data Analysis:** Determine the cycle threshold (Ct) values. Calculate the relative expression of FFA2 mRNA using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing to a control sample.

Western Blotting for FFA2 Protein

Western blotting allows for the detection and semi-quantitative analysis of total FFA2 protein in cell or tissue lysates.

- **Protein Extraction:** Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Immunoblotting:
 - Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Primary Antibody: Incubate the membrane with a primary antibody specific to FFA2 (e.g., rabbit anti-FFA2) overnight at 4°C.
 - Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a CCD imager or X-ray film. Analyze band intensity using image analysis software, normalizing to a loading control like β -actin or GAPDH.



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Workflow for Western Blot Detection of FFA2.

Immunohistochemistry (IHC) for FFA2 Localization

IHC is used to visualize the distribution of FFA2 protein within intact tissue sections, providing crucial spatial context.

- **Tissue Preparation:** Fix fresh tissue in formalin and embed in paraffin. Cut thin sections (4-10 μm) and mount them on microscope slides.
- **Deparaffinization and Rehydration:** Dewax the sections in xylene and rehydrate through a graded series of ethanol solutions.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval to unmask the antigen. A common method is to microwave the slides in a 10 mM sodium citrate buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody targeting FFA2 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- **Secondary Antibody and Detection:**
 - Wash the slides and apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (ABC) solution.
 - Develop the signal using a chromogen substrate, such as 3-amino-9-ethylcarbazole (AEC) or diaminobenzidine (DAB), which produces a colored precipitate at the site of the antigen.
- **Counterstaining and Mounting:** Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.
- **Imaging:** Examine the slides under a light microscope and capture images for analysis of FFA2 localization and expression intensity.

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